Photodecarbonylation Yield: 2-(Benzyl(methyl)amino)benzaldehyde vs. ortho-Amino Benzaldehyde Congeners Under Identical Conditions
In a head-to-head substrate-scope study under standardized photochemical conditions (425 nm LED, DMPU, Ar, r.t., 6–12 h), 2-(benzyl(methyl)amino)benzaldehyde (substrate 1j) afforded the decarbonylation product in 56% isolated yield [1]. This places it above simple dialkylamino substrates—dimethylamino (1g, 48%), allyl(methyl)amino (1h, 46%), and methoxyethyl(methyl)amino (1i, 44%)—while remaining competitive with other N-benzyl variants: benzyl(ethyl)amino (1m, 58%) and dibenzylamino (1o, 61%) [1]. The yield demonstrates that the N-benzyl-N-methyl substitution pattern provides a productive balance between electron-donating capacity and steric accessibility for the [1,4]-H shift step.
| Evidence Dimension | Isolated yield of photodecarbonylation product |
|---|---|
| Target Compound Data | 56% (substrate 1j) |
| Comparator Or Baseline | 1g (dimethylamino) 48%; 1h (allyl(methyl)amino) 46%; 1i (methoxyethyl(methyl)amino) 44%; 1m (benzyl(ethyl)amino) 58%; 1o (dibenzylamino) 61% |
| Quantified Difference | 8–12 percentage-point yield advantage over simple dialkylamino substrates; 2–5 percentage points below ethyl and dibenzyl analogs |
| Conditions | 0.3 mmol substrate in DMPU (3 mL), 425 nm LED, Ar atmosphere, r.t., 6–12 h |
Why This Matters
The yield positions this compound as a synthetically viable intermediate for photodecarbonylative library synthesis, offering a predictable reactivity midpoint that allows steric and electronic tuning via the N-alkyl substituent.
- [1] Zhou, J., Li, L., Wang, S., Yan, M., Wei, W. Catalyst-free photodecarbonylation of ortho-amino benzaldehyde. Green Chem., 2020, 22, 3421–3426. Substrate scope: 1j (benzyl(methyl)amine) → 2j, 56% yield; 1g (dimethylamine) → 2g, 48%; 1h (allyl(methyl)amine) → 2h, 46%; 1i (methoxyethyl(methyl)amine) → 2i, 44%; 1m (benzyl(ethyl)amine) → 2m, 58%; 1o (dibenzylamine) → 2o, 61%. DOI: 10.1039/D0GC01256D View Source
